![molecular formula C23H27BrP+ B11959207 Isoamyl triphenylphosphonium bromide](/img/structure/B11959207.png)
Isoamyl triphenylphosphonium bromide
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Overview
Description
Isoamyl triphenylphosphonium bromide is a chemical compound with the molecular formula C23H26BrP. It is also known as (3-Methylbutyl)triphenylphosphonium bromide. This compound is a member of the triphenylphosphonium salts family, which are widely used in organic synthesis and various chemical reactions due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoamyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with isoamyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
(C6H5)3P+C5H11Br→(C6H5)3P+C5H11Br−
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of microwave irradiation has been explored to optimize the reaction conditions, resulting in shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
Isoamyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium hydroxide can produce isoamyl alcohol and triphenylphosphine oxide.
Scientific Research Applications
Synthesis and Chemical Properties
Isoamyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with isoamyl bromide. The general reaction can be represented as follows:Ph3P+RBr→Ph3P+R+Br−Where R represents the isoamyl group. This compound exhibits unique properties due to the presence of the bulky triphenylphosphine moiety, which influences its reactivity and stability in various chemical environments.
2.1. Mitochondrial Targeting
This compound is utilized as a mitochondrial targeting agent in drug delivery systems. Its structure allows for the selective accumulation in mitochondria, making it a promising candidate for delivering therapeutic agents directly to cancer cells. This property is particularly useful in developing anticancer therapies that exploit the unique metabolic characteristics of tumor cells .
2.2. Synthesis of Phosphonium Ylides
The compound serves as a precursor for generating phosphonium ylides, which are crucial intermediates in various organic reactions, including the Wittig reaction for olefin synthesis. The ability to create ylides from this compound facilitates the formation of alkenes from carbonyl compounds, showcasing its utility in synthetic organic chemistry .
3.1. Anticancer Activity
Research indicates that derivatives of triphenylphosphonium compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress .
Case Study:
A study involving this compound showed that it effectively inhibited the growth of human breast carcinoma cells at low micromolar concentrations, highlighting its potential as an anticancer agent.
3.2. Drug Delivery Systems
The compound has been explored as a vehicle for delivering pro-apoptotic peptides into mitochondria, enhancing the therapeutic efficacy of these peptides against cancer cells . Its ability to traverse cellular membranes and accumulate within mitochondria makes it an attractive option for targeted drug delivery.
Data Tables
The following tables summarize key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of isoamyl triphenylphosphonium bromide involves its ability to act as a carrier for mitochondria-targeting molecules. The triphenylphosphonium cation can accumulate in the mitochondria due to the high transmembrane potential, leading to the disruption of mitochondrial function. This can result in the generation of reactive oxygen species and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but with a methyl group instead of an isoamyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of an isoamyl group.
Ethoxycarbonylmethyltriphenylphosphonium Bromide: Contains an ethoxycarbonylmethyl group.
Uniqueness
Isoamyl triphenylphosphonium bromide is unique due to its isoamyl group, which provides different steric and electronic properties compared to other triphenylphosphonium salts. This can influence its reactivity and selectivity in chemical reactions.
Biological Activity
Isoamyl triphenylphosphonium bromide (ITPB) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and mitochondrial targeting. This article explores the biological activity of ITPB, focusing on its mechanisms, efficacy against various cancer cell lines, and its role as a mitochondriotropic agent.
Chemical Structure and Properties
This compound is a quaternary ammonium salt characterized by the presence of a triphenylphosphonium (TPP) moiety. Its chemical formula is C23H26BrP. The TPP group is known for its ability to accumulate in mitochondria due to the negative membrane potential across the inner mitochondrial membrane, making it an effective carrier for therapeutic agents.
The biological activity of ITPB primarily revolves around its ability to target mitochondria. The TPP moiety facilitates the selective accumulation of compounds within mitochondria, which can lead to:
- Induction of Apoptosis : ITPB has been shown to initiate programmed cell death in cancer cells by disrupting mitochondrial function. This is achieved through the depolarization of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c .
- Inhibition of Cell Proliferation : Studies have demonstrated that ITPB and its derivatives exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (A549) cancers. The IC50 values vary depending on the specific cell line, indicating differential sensitivity to treatment .
Efficacy Against Cancer Cell Lines
Research has highlighted the antiproliferative effects of ITPB on several human cancer cell lines. Below is a summary table of the cytotoxicity observed in different studies:
Case Studies and Research Findings
- Mitochondrial Targeting : A study demonstrated that TPP-conjugated compounds, including ITPB, effectively targeted mitochondria in cancer cells, enhancing drug delivery and reducing systemic toxicity compared to non-targeted therapies .
- Antitumor Efficacy : In vivo experiments have shown that ITPB derivatives can significantly inhibit tumor growth in xenograft models. For instance, compounds modified with TPP exhibited enhanced antitumor activity without causing severe side effects typically associated with conventional chemotherapy agents .
- Mechanistic Insights : Research indicates that TPP conjugates can uncouple oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production within mitochondria. This mechanism is crucial for inducing apoptosis in cancer cells while sparing normal cells .
Properties
Molecular Formula |
C23H27BrP+ |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-methylbutyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1; |
InChI Key |
GZLGTVRDLCJQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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